2-Formyl-5-phenylphenol

Description

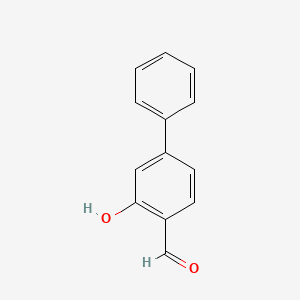

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPFIHPHEGDBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468870 | |

| Record name | 2-hydroxy-4-phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35664-67-6 | |

| Record name | 2-hydroxy-4-phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Formyl-5-phenylphenol chemical structure and properties

Prepared by: Gemini, Senior Application Scientist

Forward

This technical guide provides a detailed overview of the chemical compound 2-Formyl-5-phenylphenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates the available information on its chemical structure, properties, synthesis, and potential applications, while also highlighting areas where data remains limited. As a compound with underexplored potential, this guide serves as a foundational resource to stimulate further investigation into its unique characteristics and applications.

Introduction and Chemical Identity

This compound, also known by its IUPAC name 3-hydroxy-[1,1'-biphenyl]-4-carboxaldehyde, is an aromatic organic compound. Its structure features a biphenyl backbone with a formyl (-CHO) and a hydroxyl (-OH) group attached to one of the phenyl rings. This unique arrangement of functional groups suggests a rich chemical reactivity and potential for diverse applications, particularly in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-hydroxy-[1,1'-biphenyl]-4-carboxaldehyde |

| Synonyms | This compound, 4-phenyl-2-hydroxybenzaldehyde, 4-phenylsalicylaldehyde, 3-hydroxybiphenyl-4-carbaldehyde |

| CAS Number | 35664-67-6 |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |

| InChI Key | PQPFIHPHEGDBQE-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and the properties of analogous compounds, we can infer certain characteristics.

Table 2: Predicted and Inferred Physicochemical Properties

| Property | Predicted/Inferred Value | Remarks |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to have a high boiling point due to its molecular weight and polar functional groups. |

| Solubility | Not available | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and DMSO. |

| pKa | ~7.95 (Predicted) | The phenolic hydroxyl group is expected to be weakly acidic.[1] |

| Appearance | Not available | Likely a crystalline solid, potentially off-white to yellowish in color. |

Synthesis and Reactivity

Synthetic Approaches

Specific, high-yield synthetic protocols for this compound are not well-documented in readily accessible scientific literature. However, its structure suggests that it could be synthesized through established organic chemistry reactions. A plausible synthetic route could involve the formylation of 3-phenylphenol.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Vilsmeier-Haack Formylation (Hypothetical)

-

Rationale: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, such as phenols.

-

Step 1: Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

-

Step 2: Reaction: Dissolve 3-phenylphenol in a suitable solvent and add the prepared Vilsmeier reagent dropwise at a controlled temperature.

-

Step 3: Work-up: After the reaction is complete, quench the reaction mixture with an aqueous sodium acetate solution.

-

Step 4: Purification: Extract the product with an organic solvent, followed by purification techniques such as column chromatography to isolate this compound.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key structural components: the phenolic hydroxyl group, the aromatic aldehyde, and the biphenyl system.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and can act as a directing group in electrophilic aromatic substitution. Its acidity allows for the formation of a phenoxide ion, which is a strong nucleophile.

-

Aromatic Aldehyde: The formyl group is susceptible to nucleophilic attack and can participate in a variety of reactions, including Wittig reactions, aldol condensations, and the formation of imines (Schiff bases). It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Biphenyl System: The two phenyl rings provide a scaffold for further functionalization through electrophilic aromatic substitution reactions.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is scarce. The following are predicted key spectral features based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the range of 9.5-10.5 ppm. - A singlet for the phenolic proton (OH), which may be broad and its chemical shift will be concentration-dependent. - Aromatic protons on both phenyl rings, likely appearing as multiplets in the range of 6.8-8.0 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of 190-200 ppm. - Signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield and the carbon bearing the formyl group also showing a characteristic shift. |

| IR Spectroscopy | - A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹. - A strong C=O stretching band for the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching bands for the aromatic rings around 3000-3100 cm⁻¹. - C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 198.0681, corresponding to the molecular formula C₁₃H₁₀O₂. - Fragmentation patterns may include the loss of the formyl group (CHO) and other characteristic fragments of the biphenyl structure. |

Potential Applications and Biological Activity

While specific applications for this compound are not well-documented, its structural motifs are present in molecules with known biological activities. The salicylaldehyde moiety is a key component in many Schiff base ligands and has been investigated for its antimicrobial and anticancer properties. The biphenyl structure is a common scaffold in medicinal chemistry, found in a variety of therapeutic agents.

Potential Areas of Application:

-

Pharmaceutical Synthesis: As a building block for the synthesis of novel drug candidates. The combination of the reactive aldehyde and hydroxyl groups makes it a versatile starting material for creating diverse molecular libraries.

-

Ligand Design: The salicylaldehyde functionality allows for the straightforward synthesis of Schiff base ligands, which can form stable complexes with various metal ions. These complexes have potential applications in catalysis and materials science.

-

Antioxidant Research: Phenolic compounds are known for their antioxidant properties. The potential of this compound as an antioxidant could be an area of future investigation.

Safety and Handling

There is no specific safety and toxicity data available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Logical Relationship of Functional Groups and Potential Reactivity:

Caption: Reactivity map of this compound based on its functional groups.

Conclusion

This compound is a chemical compound with a promising molecular architecture for applications in synthetic chemistry, medicinal chemistry, and materials science. However, the current body of publicly available scientific literature on this specific molecule is limited. This guide has synthesized the available information and provided inferred properties and reactivity based on its structural components. It is our hope that this document will serve as a catalyst for further research into the synthesis, characterization, and application of this intriguing molecule.

References

-

PubChem. 3-Hydroxy-[1,1'-biphenyl]-4-carboxaldehyde. [Link]

-

Molbase. 3-hydroxy-[1,1'-biphenyl]-4-carboxaldehyde. [Link]

-

Chemicalize. 3-hydroxybiphenyl-4-carbaldehyde. [Link]

Sources

An In-depth Technical Guide to 2-hydroxy-4-phenylbenzaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Hydroxy-4-phenylbenzaldehyde stands as a compelling yet underexplored molecular scaffold. While a dedicated CAS number for this compound is not readily found in major chemical databases, its structural motifs—a salicylaldehyde core appended with a phenyl group—suggest a rich potential for applications ranging from medicinal chemistry to materials science. This guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and potential utilization of this intriguing molecule. Drawing upon established organic chemistry principles and data from analogous compounds, this document serves as a foundational resource for researchers seeking to explore the chemistry and biological activity of 2-hydroxy-4-phenylbenzaldehyde.

Molecular Profile and Physicochemical Properties

The molecular formula for 2-hydroxy-4-phenylbenzaldehyde is C₁₃H₁₀O₂. Its structure combines the key functional groups of a phenol, an aldehyde, and a biphenyl system, which are known to impart significant chemical and biological properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | Calculated |

| Molecular Weight | 198.22 g/mol | Calculated |

| Appearance | Predicted to be a crystalline solid | Inferred from similar compounds |

| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, DMSO, acetone) and sparingly soluble in water | Inferred from structural analogues |

| CAS Number | Not readily available in common databases | Internal Assessment |

Strategic Synthesis of 2-hydroxy-4-phenylbenzaldehyde

The synthesis of 2-hydroxy-4-phenylbenzaldehyde logically commences with the formylation of 3-phenylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para- directing group in electrophilic aromatic substitution. Given that the para position is occupied by the phenyl group, formylation is anticipated to occur at one of the ortho positions. Several classical and modern formylation reactions are applicable.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[1][2] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[1]

Reaction Mechanism:

Caption: Reimer-Tiemann reaction mechanism for 3-phenylphenol.

Experimental Protocol (Adapted from a general procedure): [2]

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-phenylphenol (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Add chloroform (2-3 equivalents) dropwise over 1-2 hours. The reaction is often exothermic.

-

After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid or sulfuric acid to a pH of ~5-6.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[3][4] This method is known for its simplicity and the use of less hazardous reagents compared to the Reimer-Tiemann reaction.

Reaction Mechanism:

Caption: Duff reaction mechanism for 3-phenylphenol.

Experimental Protocol (Adapted from a general procedure):

-

To a mixture of 3-phenylphenol (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents), add glacial acetic acid or trifluoroacetic acid.

-

Heat the reaction mixture to 80-100°C for 4-8 hours.

-

Cool the mixture and hydrolyze by adding an equal volume of water and heating at reflux for 1-2 hours.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product via column chromatography or recrystallization.

Magnesium Chloride-Mediated Ortho-Formylation

A milder and often more selective method for ortho-formylation involves the use of paraformaldehyde in the presence of magnesium chloride and a tertiary amine like triethylamine.[5][6] This method typically offers high yields and excellent regioselectivity for the ortho position.

Reaction Workflow:

Caption: Workflow for MgCl₂-mediated formylation.

Experimental Protocol (Adapted from Organic Syntheses procedure): [5]

-

To a dry, inert atmosphere (e.g., argon or nitrogen) flask, add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).

-

Add a dry solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add triethylamine (2 equivalents) dropwise and stir for 10-15 minutes.

-

Add a solution of 3-phenylphenol (1 equivalent) in the same solvent.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and add an equal volume of diethyl ether.

-

Wash the organic phase sequentially with 1N HCl and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

While specific studies on 2-hydroxy-4-phenylbenzaldehyde are limited, its structural components suggest several promising avenues for research and application.

-

Intermediate in Heterocyclic Synthesis: Salicylaldehydes are valuable precursors for the synthesis of coumarins, chalcones, and Schiff bases, many of which exhibit significant pharmacological activities.[7] The phenyl substituent at the 4-position can be expected to modulate the electronic and steric properties of these derivatives, potentially leading to novel biological profiles.

-

Antimicrobial and Antioxidant Properties: Phenolic compounds, including various hydroxybenzaldehydes, are known for their antioxidant and antimicrobial properties.[8] The combination of the hydroxyl group and the biphenyl system in 2-hydroxy-4-phenylbenzaldehyde may result in compounds with interesting activities in these areas.

-

Fluorescent Probes and Materials Science: The biphenyl moiety is a well-known fluorophore. Derivatives of 2-hydroxy-4-phenylbenzaldehyde could be explored as fluorescent probes for detecting metal ions or biomolecules. Additionally, such structures can be building blocks for novel polymers and liquid crystals.[9]

Characterization and Quality Control

The successful synthesis of 2-hydroxy-4-phenylbenzaldehyde would require rigorous characterization to confirm its structure and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the exact substitution pattern and confirming the presence of the aldehyde, hydroxyl, and phenyl protons and carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This would show characteristic peaks for the hydroxyl (O-H stretch), aldehyde (C=O and C-H stretches), and aromatic (C=C and C-H stretches) functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Melting Point: A sharp melting point range would indicate the purity of the synthesized compound.

Conclusion

2-Hydroxy-4-phenylbenzaldehyde represents a molecule with significant untapped potential. This guide provides a robust theoretical framework and practical, adaptable protocols for its synthesis from readily available starting materials. By leveraging established formylation methodologies, researchers can access this compound and explore its utility as a versatile intermediate in the development of novel pharmaceuticals, functional materials, and chemical probes. The insights provided herein are intended to catalyze further investigation into the chemistry and applications of this promising, yet understudied, aromatic aldehyde.

References

- Grokipedia. Duff reaction. (n.d.).

- Wikipedia. (2023). Duff reaction.

- Wikipedia. (2023). Reimer–Tiemann reaction.

- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.

- Chemcasts. (n.d.). 2-Hydroxy-4-(phenylmethoxy)

- Cambridge University Press. (n.d.). Duff Reaction.

- SynArchive. (n.d.). Duff Reaction.

- Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applic

- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.

- Grokipedia. Reimer–Tiemann reaction. (n.d.).

- Allen. (n.d.).

- YouTube. (2021). Reimer-Tiemann Reaction.

- Benchchem. (n.d.).

- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.

- Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.

- ResearchGate. (n.d.). Proposed mechanism for the formylation of 4‐OMe‐ and 3‐OMe‐phenyl boronic acids.

- Benchchem. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-methylbenzaldehyde.

- Benchchem. (n.d.). A Comparative Guide: 2-Hydroxy-4-Methoxybenzaldehyde vs.

- Wikipedia. (2023).

- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.

- PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde.

- ResearchGate. (2012).

- Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

- ResearchGate. (n.d.). (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

- ResearchGate. (n.d.). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers.

- NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-.

- PubChem. (n.d.). CID 17961136.

- Wikipedia. (2023). 4-Hydroxybenzaldehyde.

- ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde synthesis.

- Chem-Impex. (n.d.). 4-Phenylbenzaldehyde.

- Wikipedia. (2023). 2-Hydroxy-4-methoxybenzaldehyde.

Sources

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. innospk.com [innospk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-hydroxy-4-phenylbenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-hydroxy-4-phenylbenzaldehyde, a biphenyl derivative of salicylic aldehyde. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its structural features. This document is intended for researchers, scientists, and professionals in drug development who require a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

While experimental data for 2-hydroxy-4-phenylbenzaldehyde is not widely available in public spectral databases, this guide presents a robust, predicted spectroscopic profile. These predictions are grounded in a comparative analysis of structurally related and well-characterized compounds, including 2-hydroxybenzaldehyde, 4-phenylbenzaldehyde, and various 4-substituted salicylaldehydes. By understanding the electronic effects of the constituent functional groups—the hydroxyl, aldehyde, and phenyl substituents—we can confidently anticipate the spectral behavior of the target molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-hydroxy-4-phenylbenzaldehyde is expected to reveal characteristic signals for the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons of the two phenyl rings. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde is anticipated to significantly downfield shift the phenolic proton signal.

Key Predicted ¹H NMR Features:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | - | The strong deshielding effect of the carbonyl group and the aromatic ring places this proton in a highly downfield region, consistent with other benzaldehydes.[1] |

| Phenolic (-OH) | 11.0 - 11.5 | Singlet (s) | - | Intramolecular hydrogen bonding with the adjacent aldehyde group restricts proton exchange and causes a significant downfield shift. |

| Aromatic (H3) | 6.9 - 7.1 | Doublet (d) | ~2.0 | Ortho to the hydroxyl group and meta to the phenyl group, this proton is expected to be shielded relative to other aromatic protons. |

| Aromatic (H5) | 7.5 - 7.7 | Doublet of doublets (dd) | ~8.5, ~2.0 | Ortho to the phenyl group and meta to the hydroxyl group, this proton will experience deshielding from the phenyl ring. |

| Aromatic (H6) | 7.4 - 7.6 | Doublet (d) | ~8.5 | Ortho to the aldehyde group, this proton is deshielded. |

| Phenyl (-C₆H₅) | 7.3 - 7.6 | Multiplet (m) | - | The protons of the unsubstituted phenyl ring will resonate in their typical aromatic region. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of 2-hydroxy-4-phenylbenzaldehyde. The carbonyl carbon of the aldehyde is the most downfield signal, and the substitution pattern on the salicylaldehyde ring will influence the chemical shifts of the aromatic carbons.

Key Predicted ¹³C NMR Features:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded, a characteristic feature of aldehydes.[2] |

| C2 (C-OH) | 160 - 165 | The carbon bearing the hydroxyl group is significantly deshielded due to the oxygen's electronegativity. |

| C4 (C-Phenyl) | 140 - 145 | The attachment of the second phenyl ring will cause a downfield shift for this carbon. |

| C1 (C-CHO) | 120 - 125 | The carbon to which the aldehyde is attached. |

| Aromatic Carbons | 115 - 140 | The remaining aromatic carbons will resonate in this range, with their specific shifts influenced by the electronic effects of the substituents. |

| Phenyl (-C₆H₅) | 125 - 130 | The carbons of the unsubstituted phenyl ring will show signals in the typical aromatic region. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 2-hydroxy-4-phenylbenzaldehyde will be dominated by the stretching vibrations of the hydroxyl, carbonyl, and aromatic C-H and C=C bonds. The intramolecular hydrogen bonding will have a noticeable effect on the O-H stretching frequency.

Key Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Phenolic) | 3100 - 3300 | Broad | The broadness and lower frequency are indicative of strong intramolecular hydrogen bonding. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |

| C=O (Aldehyde) | 1650 - 1670 | Strong | Conjugation with the aromatic ring and hydrogen bonding lowers the stretching frequency compared to a simple aliphatic aldehyde. |

| C=C (Aromatic) | 1550 - 1600 | Medium-Strong | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| C-O (Phenolic) | 1200 - 1300 | Strong | Stretching vibration of the carbon-oxygen bond of the phenol. |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2-hydroxy-4-phenylbenzaldehyde is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be influenced by the stability of the aromatic rings and the lability of the aldehydic proton and the hydroxyl group.

Key Predicted Mass Spectral Features:

-

Molecular Ion (M⁺): A strong peak at m/z corresponding to the molecular weight of the compound.

-

[M-H]⁺: Loss of the aldehydic proton, resulting in a stable acylium ion.

-

[M-CHO]⁺: Loss of the formyl group is a common fragmentation pathway for benzaldehydes.

-

[M-OH]⁺: Loss of the hydroxyl radical.

-

Biphenyl-related fragments: Fragmentation of the biphenyl system can lead to ions corresponding to the phenyl and biphenyl cations.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of 2-hydroxy-4-phenylbenzaldehyde.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a high-resolution mass spectrometer for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the spectroscopic characterization of 2-hydroxy-4-phenylbenzaldehyde.

Predicted Mass Spectrometry Fragmentation

Caption: A simplified predicted fragmentation pathway for 2-hydroxy-4-phenylbenzaldehyde in EI-MS.

References

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

-

ResearchGate. 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Link]

Sources

A Theoretical and Spectroscopic Exploration of 2-Hydroxy-4-phenylbenzaldehyde: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of 2-hydroxy-4-phenylbenzaldehyde, a biphenyl derivative with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this document leverages high-level computational chemistry to predict its structural, spectroscopic, and electronic properties. The methodologies detailed herein serve as a robust framework for the in silico characterization of novel aromatic aldehydes. By drawing comparisons with structurally related and well-documented analogs, this guide offers valuable insights for researchers engaged in the design and development of new chemical entities.

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications as flavoring agents, precursors in pharmaceutical synthesis, and components in the development of novel materials.[1] The introduction of multiple functional groups onto the benzaldehyde scaffold gives rise to a rich diversity of chemical and physical properties. The title compound, 2-hydroxy-4-phenylbenzaldehyde, is a particularly intriguing molecule, combining the functionalities of salicylaldehyde with a biphenyl moiety. This unique arrangement is anticipated to confer specific electronic and steric properties that could be exploited in various applications, from the synthesis of complex heterocyclic systems to the development of new ligands for catalysis or biologically active agents.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] They provide a powerful means to investigate the properties of molecules at the electronic level, offering insights that can be difficult or time-consuming to obtain through experimentation alone. This guide will demonstrate the application of DFT to elucidate the key characteristics of 2-hydroxy-4-phenylbenzaldehyde.

Proposed Synthetic Pathway

While a specific, optimized synthesis for 2-hydroxy-4-phenylbenzaldehyde is not widely reported in the literature, a plausible and effective route can be designed based on established organometallic and formylation reactions. The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, making it an ideal choice for constructing the biphenyl backbone. This can be followed by an ortho-selective formylation to introduce the aldehyde group.

Two-Step Synthetic Protocol

-

Step 1: Suzuki Coupling to Synthesize 4-phenylphenol.

-

Rationale: This reaction efficiently creates the core biphenyl structure. 4-Bromophenol is a readily available starting material, and phenylboronic acid is a common coupling partner.

-

Protocol:

-

To a reaction vessel, add 4-bromophenol (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Add a suitable solvent system, typically a mixture of toluene and water.

-

Add a base, such as sodium carbonate (2 equivalents), to facilitate the catalytic cycle.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-phenylphenol by column chromatography on silica gel.

-

-

-

Step 2: Ortho-Formylation of 4-phenylphenol.

-

Rationale: The Duff reaction or a modified variant is a standard method for the ortho-formylation of phenols. The hydroxyl group directs the electrophilic substitution to the ortho position.

-

Protocol (Duff Reaction):

-

In a flask, combine 4-phenylphenol (1 equivalent) with hexamethylenetetramine (HMTA, 1.5 equivalents) in a solvent such as trifluoroacetic acid or a mixture of glycerol and boric acid.

-

Heat the reaction mixture, typically to around 150-160°C, for several hours.

-

After cooling, hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute sulfuric acid) and heating.

-

Isolate the product, 2-hydroxy-4-phenylbenzaldehyde, by steam distillation or solvent extraction.

-

Further purification can be achieved by recrystallization.

-

-

Caption: Proposed two-step synthesis of 2-hydroxy-4-phenylbenzaldehyde.

Theoretical Methodology: A DFT-Based Approach

To investigate the molecular properties of 2-hydroxy-4-phenylbenzaldehyde, a robust computational protocol based on Density Functional Theory (DFT) is employed. This approach offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Protocol

-

Software: All calculations are performed using the Gaussian 09 or a more recent version of the Gaussian suite of programs.[3]

-

Methodology: The B3LYP hybrid functional is chosen for geometry optimization and vibrational frequency calculations.[3] This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules. For more accurate electronic property calculations, single-point energy calculations can be performed using a meta-hybrid functional like M06-2X.

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Geometry Optimization: The molecular geometry of 2-hydroxy-4-phenylbenzaldehyde is optimized without any symmetry constraints to find the global minimum on the potential energy surface. The convergence criteria are set to the default values in the Gaussian program.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Spectroscopic and Electronic Property Calculations:

-

NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

-

UV-Vis: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to analyze the molecule's electronic reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic reactivity, respectively.

-

Caption: Workflow for the theoretical investigation of 2-hydroxy-4-phenylbenzaldehyde.

Predicted Molecular Properties

The following sections detail the predicted properties of 2-hydroxy-4-phenylbenzaldehyde based on the computational protocol described above.

Optimized Molecular Geometry

The optimized geometry of 2-hydroxy-4-phenylbenzaldehyde reveals a non-planar structure. The dihedral angle between the two phenyl rings is a key feature, influencing the extent of π-conjugation across the molecule. The presence of the ortho-hydroxyl group allows for the formation of an intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde group. This interaction is expected to enhance the planarity of the salicylaldehyde moiety and influence its chemical reactivity.

Table 1: Predicted Key Geometric Parameters for 2-Hydroxy-4-phenylbenzaldehyde

| Parameter | Predicted Value (Å or °) | Causality and Significance |

| C-C (inter-ring) bond length | ~1.48 Å | Shorter than a typical C-C single bond, indicating some degree of π-conjugation between the rings. |

| C=O bond length | ~1.22 Å | Typical for an aromatic aldehyde, but may be slightly elongated due to hydrogen bonding. |

| O-H bond length | ~0.97 Å | Standard for a phenolic hydroxyl group. |

| O···H (intramolecular H-bond) | ~1.8 Å | Indicates a moderately strong intramolecular hydrogen bond. |

| Phenyl-Phenyl Dihedral Angle | ~35-45° | A significant twist between the rings, which will impact the electronic communication between them. |

Spectroscopic Signatures

The predicted NMR chemical shifts provide a unique fingerprint for the molecule. The presence of the electron-withdrawing aldehyde group and the electron-donating hydroxyl and phenyl groups leads to a characteristic pattern of signals in the aromatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aldehyde H | 9.8 - 10.0 | - | Deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Aldehyde C | 190 - 195 | - | Highly deshielded, characteristic of a carbonyl carbon. |

| Phenolic OH | 10.5 - 11.5 | - | Deshielded due to intramolecular hydrogen bonding. |

| Aromatic H's | 6.5 - 8.0 | - | A complex splitting pattern is expected due to the substitution pattern. |

| Aromatic C's | 110 - 165 | - | A range of chemical shifts reflecting the different electronic environments of the carbon atoms. |

The calculated IR spectrum provides information about the vibrational modes of the molecule. Key functional group frequencies are highlighted below.

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Significance |

| O-H stretch (H-bonded) | 3100 - 3300 | Broad and shifted to lower frequency due to intramolecular hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Characteristic of aromatic C-H bonds. |

| C=O stretch | 1640 - 1660 | Lower than a typical aromatic aldehyde C=O stretch (~1700 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands are expected in this region. |

The predicted UV-Vis spectrum arises from electronic transitions between molecular orbitals. The extended conjugation of the biphenyl system is expected to result in absorption maxima at longer wavelengths compared to simpler benzaldehydes.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max)

| Transition | Predicted λ_max (nm) | Description |

| π → π | ~320 - 350 | Involving the extended π-system of the biphenyl and aldehyde moieties. |

| π → π | ~260 - 280 | Aromatic ring transitions. |

| n → π* | ~380 - 400 | A weak transition associated with the carbonyl group, which may be red-shifted due to hydrogen bonding. |

Electronic Properties and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them is an indicator of the molecule's kinetic stability and chemical reactivity.

-

HOMO: The HOMO is predicted to be localized primarily on the phenyl-substituted phenol ring, indicating that this is the region most susceptible to electrophilic attack.

-

LUMO: The LUMO is expected to be distributed over the aldehyde group and the adjacent phenyl ring, suggesting this is the site for nucleophilic attack.

-

HOMO-LUMO Gap: A relatively small HOMO-LUMO gap is anticipated due to the extended π-conjugation, which implies that the molecule will be moderately reactive and may possess interesting electronic properties, such as non-linear optical (NLO) activity.

The MEP map provides a visual representation of the charge distribution in the molecule.

-

Negative Potential (Red/Yellow): The regions of highest negative potential are predicted to be located around the carbonyl oxygen and the hydroxyl oxygen, confirming these as the primary sites for electrophilic attack.

-

Positive Potential (Blue): The most positive potential is expected near the aldehydic proton and the aromatic protons, indicating their susceptibility to nucleophilic attack.

Caption: Interrelationship of the predicted molecular properties.

Potential Applications and Future Directions

The theoretical data presented in this guide suggest that 2-hydroxy-4-phenylbenzaldehyde possesses a unique combination of structural and electronic features that could be exploited in several areas:

-

Pharmaceutical Synthesis: The molecule could serve as a versatile precursor for the synthesis of more complex, biologically active compounds such as chalcones, flavonoids, and Schiff bases. The biphenyl moiety is a common scaffold in many approved drugs.

-

Materials Science: The extended π-system and potential for strong intermolecular interactions make it a candidate for the development of organic light-emitting diodes (OLEDs), non-linear optical materials, and liquid crystals.

-

Ligand Design: The presence of both a hydroxyl and an aldehyde group in a chelating arrangement makes it a promising ligand for the coordination of metal ions, with potential applications in catalysis and sensor development.

Future work should focus on the experimental validation of these theoretical predictions. The synthesis of 2-hydroxy-4-phenylbenzaldehyde and its full spectroscopic characterization are crucial next steps. Subsequent experimental studies could then explore its utility in the applications outlined above.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the properties of 2-hydroxy-4-phenylbenzaldehyde. Through the application of Density Functional Theory, we have predicted its molecular geometry, spectroscopic signatures (NMR, IR, and UV-Vis), and electronic properties. The insights gained from this in silico study provide a strong foundation for future experimental investigations and highlight the potential of this molecule in various fields of chemical science. The methodologies presented here can be readily adapted for the study of other novel aromatic compounds, thereby accelerating the process of discovery and development.

References

-

Verma, A. M., Agrawal, K., & Kishore, N. (2018). Computational Study on Ring Saturation of 2-Hydroxybenzaldehyde Using Density Functional Theory. ACS Omega, 3(8), 8546–8552. [Link]

- BenchChem. (2025). Synthesis of 2-Hydroxy-4-methylbenzaldehyde: Application Notes and Protocols. BenchChem.

- BenchChem. (2025). Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. BenchChem.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). HMDB. Retrieved from [Link]

-

Essa, H. O., & Abbas, S. M. (2020). Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2) subgroups on the electronic structure of biphenyl molecule. IOP Conference Series: Materials Science and Engineering, 871, 012067. [Link]

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers. BenchChem.

- BenchChem. (2025). A Comparative Guide: 2-Hydroxy-4-Methoxybenzaldehyde vs. 2,4-dihydroxybenzaldehyde in Synthetic Applications. BenchChem.

-

PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com. Retrieved from [Link]

- Rathi, S. S., et al. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.

-

ContaminantDB. (2016). 2-hydroxy-4-methylbenzaldehyde (chem006070). ContaminantDB. Retrieved from [Link]

- Kaya, İ., & Avci, A. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. ResearchGate.

- Indian Patents. (n.d.). 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

-

S. J. Sujitha, et al. (2023). A Density Functional Theory Study of 4-OH Aldehydes. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by g-C3N4 /NH2-MIL-101(Fe) composite. (n.d.).

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Semantic Scholar. (n.d.). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Semantic Scholar.

-

Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Wikipedia. Retrieved from [Link]

-

Vaz, P. D., et al. (2005). C-H...O hydrogen bonding in 4-phenyl-benzaldehyde: a comprehensive crystallographic, spectroscopic and computational study. Physical Chemistry Chemical Physics, 7(16), 3027-3034. [Link]

Sources

Topic: 2-Formyl-5-phenylphenol Derivatives and Analogs: A Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a formyl group ortho to a phenolic hydroxyl, as seen in 2-Formyl-5-phenylphenol, creates a highly versatile salicylaldehyde-type moiety. This arrangement unlocks a rich chemical space for derivatization and presents significant opportunities for targeting a wide array of biological processes. This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of this compound and its analogs, offering field-proven insights for researchers in drug development. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground all mechanistic claims in authoritative literature.

The this compound Scaffold: An Overview

Core Structure Analysis

The this compound molecule, also known as 3-phenyl-2-hydroxybenzaldehyde, integrates three key functional groups that dictate its chemical reactivity and potential for biological interaction:

-

The Phenolic Hydroxyl (-OH): This group is a hydrogen bond donor and acceptor, crucial for interacting with polar residues in enzyme active sites. Its acidity allows for the formation of phenoxide salts and ethers.

-

The Formyl Group (-CHO): As an electrophilic center, the aldehyde is a gateway for a multitude of chemical transformations, most notably the formation of Schiff bases, oximes, and chalcones. Its position ortho to the hydroxyl group enables intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity.

-

The Biphenyl Moiety: This lipophilic backbone provides a large surface area for van der Waals and hydrophobic interactions with biological targets. The phenyl ring's position and substitution pattern are critical determinants of target specificity and potency. The parent compound, 2-phenylphenol, is a well-known biocide used in applications from agricultural fungicides to hospital disinfectants.[1]

Physicochemical Properties

The properties of the core scaffold can be extrapolated from its parent compound, [1,1'-Biphenyl]-2-ol. The addition of the formyl group is expected to increase polarity and the melting point.

| Property | Value (for [1,1'-Biphenyl]-2-ol) | Expected Impact of Formylation |

| Formula | C12H10O | C13H10O2 |

| Molar Mass | 170.21 g/mol [1] | 198.21 g/mol |

| Melting Point | 55.5 to 57.5 °C[1] | Increase |

| Boiling Point | 280 to 284 °C[1] | Increase |

| Appearance | White solid[1] | Likely a pale yellow solid |

| Solubility | Soluble in organic solvents | Similar, with slightly increased polarity |

Synthesis and Derivatization Strategies

Synthesis of the Core Scaffold

The direct synthesis of this compound is not widely reported, but a logical approach involves the regioselective formylation of 3-phenylphenol. The key challenge is directing the electrophilic formylation to the C2 position, which is activated by the hydroxyl group, over the other activated positions (C4, C6).

Rationale for Method Selection: The Vilsmeier-Haack and Duff reactions are standard methods for the ortho-formylation of phenols. The Vilsmeier-Haack reaction (using DMF and POCl3) is often preferred for its high yields and applicability to activated aromatic systems.[2] Metalation followed by quenching with an electrophile like DMF is another powerful technique for directed functionalization.[2]

Caption: Proposed synthetic workflow for this compound.

Key Derivatization Reactions

The true value of the scaffold lies in its potential for creating diverse libraries of analogs. The aldehyde functionality is a prime handle for building molecular complexity.

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), introducing a vast range of substituents and modulating properties like solubility and metal chelation.

-

Chalcone Synthesis: The Claisen-Schmidt condensation with a ketone produces a chalcone derivative. These α,β-unsaturated ketones are well-known pharmacophores found in many biologically active compounds.

-

Wittig Reaction: Reaction with phosphonium ylides can convert the formyl group into a variety of substituted alkenes.

-

Phenolic Modifications: The hydroxyl group can be alkylated to form ethers or acylated to form esters, which can serve as prodrugs or alter the hydrogen bonding profile of the molecule.

Exemplary Protocol: Schiff Base Synthesis

This protocol describes a general, self-validating method for synthesizing a Schiff base derivative from the core scaffold.

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 0.1 M concentration).

-

Amine Addition: Add 1.05 equivalents of the desired primary amine to the solution. Expertise Insight: A slight excess of the amine ensures complete consumption of the aldehyde. Using a volatile amine allows for its easy removal under vacuum.

-

Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the imine formation. Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.

-

Reaction Monitoring: Stir the reaction at room temperature or gentle heat (40-60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears. Trustworthiness: TLC provides a real-time, semi-quantitative measure of reaction completion, preventing premature workup or unnecessary heating.

-

Isolation and Purification: Upon completion, cool the mixture in an ice bath to precipitate the Schiff base product. Collect the solid by vacuum filtration and wash with cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure product.

-

Characterization: Confirm the structure using ¹H NMR (look for the characteristic imine C-H proton signal), Mass Spectrometry (to confirm molecular weight), and IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of the C=N stretch).

Applications in Medicinal Chemistry and Drug Discovery

The biphenyl-2-ol scaffold and its analogs are privileged structures in drug discovery, exhibiting a wide range of biological activities.

Known Biological Activities of Biphenyl Analogs

-

Antibacterial Agents: Biphenyl-benzamide derivatives have been developed as potent inhibitors of the bacterial cell division protein FtsZ, showing excellent activity against Gram-positive bacteria like Bacillus subtilis.[3] The most promising compounds in one study exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.008 µg/mL.[3]

-

Cancer Immunotherapy: Novel biphenyl derivatives have been synthesized as potent inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint.[4] One optimized compound showed an IC50 of 0.029 μM and demonstrated potent antitumor effects in a lung carcinoma model by activating the immune microenvironment.[4]

-

Neurodegenerative Diseases: Derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole have been designed as multifunctional agents for Parkinson's disease.[5] These compounds act as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B), with one lead compound showing an IC50 of 0.062 µM, alongside excellent antioxidant and metal-chelating properties.[5]

-

Anti-inflammatory Activity: The biphenyl core is found in several nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Furthermore, related phenolic compounds, such as derivatives of eugenol, have been shown to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway.[7]

Structure-Activity Relationship (SAR) Insights

Based on the literature, several SAR trends can be predicted for derivatives of this compound:

-

Substitution on the Phenyl Rings: The placement, number, and electronic nature of substituents on either phenyl ring are critical. For instance, in a series of furan chalcone-based urease inhibitors, 2,5-dichloro substitution on the phenyl ring resulted in the most potent activity (IC50 = 16.13 µM).[8]

-

The Aldehyde Moiety: Derivatization of the aldehyde into Schiff bases or chalcones can dramatically alter activity. The resulting imine or enone systems can act as Michael acceptors or engage in different hydrogen bonding patterns.

-

The Phenolic Hydroxyl: The presence of the free hydroxyl is often crucial for activity, as seen in many enzyme inhibitors where it interacts with key active site residues. Masking this group can be a useful strategy for creating prodrugs or modulating pharmacokinetics.

Caption: Inhibition of MAO-B as a therapeutic strategy for Parkinson's Disease.

Analytical and Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and stability of synthesized compounds.

Standard Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is typically required for biological screening).

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid. Causality: The acid improves peak shape for phenolic and acidic/basic compounds.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm and 280 nm.

-

-

Data Analysis: Integrate the peak area of the main component and all impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. Trustworthiness: This area-percent method provides a reliable, quantitative measure of purity, which is critical for accurate interpretation of biological data.

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its synthetic tractability, combined with the proven biological relevance of the biphenyl salicylaldehyde motif, makes it an attractive starting point for lead discovery campaigns. Future research should focus on synthesizing a focused library of derivatives and screening them against targets where this scaffold is likely to be effective, such as bacterial enzymes, immune checkpoints, and enzymes implicated in neurodegeneration. By leveraging the insights and protocols outlined in this guide, researchers can efficiently navigate the chemical space around this versatile core to uncover new chemical entities with significant therapeutic potential.

References

-

Wikipedia. 2-Phenylphenol. [Link]

-

Yao, H., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry. [Link]

- R. P. T. Tomi, I., et al. (2021). From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. Current Medicinal Chemistry.

-

Taylor, E. C., et al. (1991). Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Mihai, C. I., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank. [Link]

-

Raposo, M. M. M., & Sousa, A. M. R. C. Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. [Link]

-

Wilson, Z. R., et al. (2022). Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. Angewandte Chemie International Edition. [Link]

-

Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]

-

Khan, I., et al. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. Molecules. [Link]

-

Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. [Link]

-

Schaefer, T., et al. (2011). The phenyl group as a hydrogen bond acceptor in 2-phenylphenol derivatives. Substituent comparisons. ResearchGate. [Link]

-

Saini, S., et al. (2024). Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators: Their Design, in silico Studies, Synthesis, and in vitro Evaluation. Medicinal Chemistry. [Link]

-

Abdulmalik, O., et al. (2024). The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications. Medicinal Research Reviews. [Link]

-

Zhang, H., et al. (2021). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Neves, M., et al. (2022). Development of eugenol derivatives with 5-LOX inhibitory activity. Scientific Reports. [Link]

Sources

- 1. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 2-hydroxy-4-phenylbenzaldehyde

Section 1: Introduction and Scope

2-hydroxy-4-phenylbenzaldehyde, also known as 4-phenylsalicylaldehyde, is an aromatic aldehyde with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structure combines the functionalities of a salicylaldehyde and a biphenyl group, suggesting a unique reactivity profile but also a need for careful safety consideration.

Given the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide adopts a precautionary approach. We will extrapolate potential hazards, handling protocols, and emergency procedures from established data on its structural analogs. The primary analogs referenced include p-Phenylbenzaldehyde (an isomer), 2-hydroxybenzaldehyde (salicylaldehyde), and other substituted hydroxybenzaldehydes. This methodology provides a robust, safety-first framework for professionals working with this compound.

Section 2: Inferred Physicochemical Properties and Hazard Profile

Based on its analogs, 2-hydroxy-4-phenylbenzaldehyde is expected to be an off-white to beige solid at room temperature.[1] The presence of both a hydroxyl and a phenyl group will influence its solubility and reactivity.

Hazard Identification and Classification (Inferred)

While 2-hydroxy-4-phenylbenzaldehyde is not officially classified, a composite hazard profile can be inferred from its structural components. The biphenyl moiety, as seen in p-Phenylbenzaldehyde, is classified as harmful if swallowed (Acute Oral Toxicity, Category 4).[1][2] The hydroxybenzaldehyde functional group, present in compounds like 2,4-dihydroxybenzaldehyde and salicylaldehyde, is associated with skin irritation, serious eye irritation/damage, and potential respiratory irritation.[3]

Therefore, it is prudent to handle 2-hydroxy-4-phenylbenzaldehyde as a substance with the following potential GHS classifications:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1 or 2), H318/H319: Causes serious eye damage/irritation. [3]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. [4][3]

Signal Word: Warning or Danger [2][3]

Summary of Physicochemical Data from Analogs

| Property | Inferred Value/Characteristic | Rationale / Data Source (Analog) |

| Physical State | Solid, Powder/Crystalline | p-Phenylbenzaldehyde is a solid.[1] 2,4-Dihydroxybenzaldehyde is a beige powder.[5] |

| Appearance | Off-white to beige | Common for this class of aromatic aldehydes.[2][5] |

| Molecular Formula | C₁₃H₁₀O₂ | (Self-derived) |

| Molecular Weight | 198.22 g/mol | (Self-derived) |

| Melting Point | Expected > 57-60 °C | p-Phenylbenzaldehyde melts at 57-60°C.[1] Hydroxylation may increase this value. |

| Boiling Point | Expected > 184 °C | p-Phenylbenzaldehyde boils at 184°C.[1] |

| Solubility | Low water solubility | p-Phenylbenzaldehyde has low water solubility.[2] |

| Stability | Potentially air and light-sensitive | Analogs show sensitivity to air and light.[1][6] Stable under recommended storage. |

| Incompatibilities | Strong oxidizing agents, strong bases | A common incompatibility for aldehydes and phenols.[1][6][7] |

Section 3: The Hierarchy of Controls: A Proactive Safety Workflow

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This system prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Caption: Hierarchy of controls for mitigating exposure risks.

Section 4: Experimental Protocols: Safe Handling and Personal Protection

Adherence to rigorous handling protocols is paramount. The following steps are mandatory for any procedure involving 2-hydroxy-4-phenylbenzaldehyde.

Engineering Controls

-

Ventilation: All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are immediately accessible and unobstructed.[1][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial.[9]

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.

-

Hand Protection: Use chemically resistant, impervious gloves, such as nitrile rubber, inspected for integrity before each use.[10] Follow proper glove removal technique to avoid skin contact.[11][12]

-

Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.[10] For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If there is a risk of generating significant dust (e.g., during bulk transfers outside of a fume hood), a NIOSH/MSHA-approved P95 or EU EN 143 particle respirator is required.[9]

Hygiene and Handling Practices

-

Avoidance of Contamination: Do not eat, drink, or smoke in laboratory areas.[2]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent dust formation and inhalation.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere if possible, as analogs are noted to be air-sensitive.[1] Protect from direct sunlight.[6] Keep away from incompatible materials like strong oxidizing agents and bases.[1]

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Caption: Decision workflow for first aid response.

Detailed First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][6]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, consult a physician.[6]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Call a poison control center or physician immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can produce hazardous gases like carbon monoxide and carbon dioxide.[1][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Section 6: Toxicological Profile (Inferred)

No specific toxicological studies have been performed on 2-hydroxy-4-phenylbenzaldehyde. The following information is based on its analogs.

-

Acute Toxicity: The oral LD50 for p-Phenylbenzaldehyde in rats is reported to be between 1000-2000 mg/kg, classifying it as "Harmful if swallowed".[1]

-

Skin and Eye Irritation: Analogs are consistently listed as skin and eye irritants.[6] 4-Hydroxybenzaldehyde is noted to cause serious eye irritation.[6]

-

Sensitization: No data is available to suggest it is a skin sensitizer.

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: There is no data available for 2-hydroxy-4-phenylbenzaldehyde or its close analogs to classify it under these hazard categories.[12]

Section 7: Disposal Considerations

All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with federal, state, and local environmental regulations. Dispose of contents/container to an approved waste disposal plant.[1] Do not release into the environment.[2]

References

-

Fisher Scientific. (2011). Safety Data Sheet: Biphenyl-4-carboxaldehyde.

-

Thermo Fisher Scientific. (2011). Safety Data Sheet: Biphenyl-4-carboxaldehyde.

-

PubChem. 2-Hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information.

-

Fisher Scientific. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde.

-

BenchChem. (2025). Essential Safety and Operational Guide for 2-[3-(Benzyloxy)phenyl]benzaldehyde.

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde.

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde.

-

Sigma-Aldrich. (2025). Safety Data Sheet.

-

Sigma-Aldrich. (2025). Safety Data Sheet.

-

Sigma-Aldrich. (2024). 4 - Safety Data Sheet.

-

BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dihydroxybenzaldehyde.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Hydroxybenzaldehyde phenylhydrazone.

-

Synerzine. (n.d.). Safety Data Sheet: Benzaldehyde, 4-hydroxy-.

-

Sigma-Aldrich. (2014). 2-Hydroxy-4-methoxybenzaldehyde - Safety Data Sheet.

-

ChemicalBook. (n.d.). 2,4-Dihydroxybenzaldehyde - Safety Data Sheet.

-

OECD SIDS. (n.d.). SIDS Initial Assessment Profile: 2-Hydroxybenzaldehyde.

-

MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.

-

Alfa Aesar. (2025). Safety Data Sheet: 4-Hydroxybenzaldehyde.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde.

-

Capot Chemical Co., Ltd. (2013). MSDS of 4-Phenylbenzaldehyde.

-

RIFM. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde. Food and Chemical Toxicology.

-

PubChem. CID 160427264 | C26H20O2. National Center for Biotechnology Information.

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. capotchem.cn [capotchem.cn]

Methodological & Application

Application Notes & Protocols: The Synthetic Versatility of 2-Hydroxy-4-phenylbenzaldehyde in Modern Organic Synthesis

An In-Depth Technical Guide

Introduction: Unveiling the Potential of a Bifunctional Building Block

2-Hydroxy-4-phenylbenzaldehyde is an aromatic aldehyde that presents a compelling scaffold for synthetic chemists. Its structure is distinguished by three key features: an electrophilic aldehyde group, a nucleophilic hydroxyl group positioned ortho to it, and a phenyl substituent at the para position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for a diverse array of complex molecules, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science.

The ortho-hydroxyl group is not merely a passive substituent; it is a crucial controller of reactivity. It can act as an internal nucleophile, facilitating intramolecular cyclization reactions, or as a directing group, influencing the regioselectivity of electrophilic aromatic substitutions. Furthermore, it can form strong intramolecular hydrogen bonds, which modulate the reactivity of the adjacent aldehyde. The phenyl group at the C4 position contributes to the electronic properties and steric bulk of the molecule and its derivatives, often enhancing the biological activity of the final products by facilitating interactions with hydrophobic pockets in enzymes and receptors.

This guide provides an in-depth exploration of the synthetic utility of 2-hydroxy-4-phenylbenzaldehyde. It moves beyond simple procedural descriptions to elucidate the mechanistic rationale behind key transformations, offering field-proven protocols for the synthesis of high-value compounds such as chalcones, flavonoids, and Schiff bases.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any synthetic protocol. While specific data for 2-hydroxy-4-phenylbenzaldehyde is not extensively compiled, properties can be inferred from structurally similar compounds and general chemical principles. Data for the related compound 4-phenylbenzaldehyde provides a useful reference point.[1][2]

| Property | Value / Observation | Source / Comment |

| Molecular Formula | C₁₃H₁₀O₂ | - |

| Molecular Weight | 198.22 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Inferred from similar compounds[1] |

| Melting Point | 57 - 60 °C (for 4-phenylbenzaldehyde) | [1] The hydroxyl group may alter this value. |

| Solubility | Soluble in common organic solvents (e.g., Ethanol, Acetone, DMF) | Inferred from general organic compound properties |

| Stability | May be air-sensitive; store under an inert atmosphere. | [1][2] |

Core Safety Directives:

-